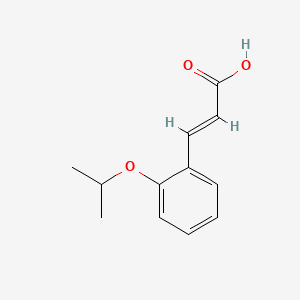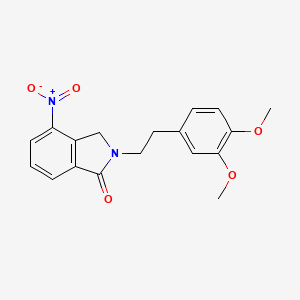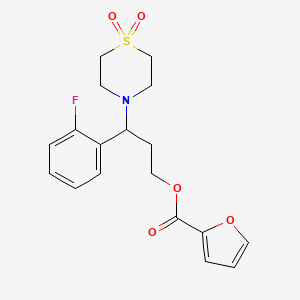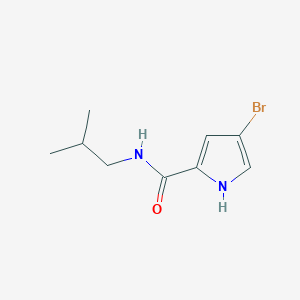
(2E)-3-(2-isopropoxyphenyl)acrylic acid
Vue d'ensemble
Description
Phenylboronic acids and their esters, which might be structurally similar to the compound you’re asking about, are highly considered compounds for the design of new drugs and drug delivery devices . They are particularly suitable as boron-carriers for neutron capture therapy .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, involves the use of reagents to borylate arenes .Molecular Structure Analysis
The molecular structure of these compounds typically includes an aromatic ring with various substituents, which can influence the properties and reactivity of the molecule .Chemical Reactions Analysis
The chemical reactions involving these compounds can be influenced by factors such as the pH of the environment. For example, phenylboronic pinacol esters are known to undergo hydrolysis, and the rate of this reaction is considerably accelerated at physiological pH .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can be influenced by their specific structure. For example, 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a refractive index of 1.409, a boiling point of 73 °C/15 mmHg, and a density of 0.912 g/mL at 25 °C .Applications De Recherche Scientifique
Cardioprotective Effects : Research on (Z)-2-acetoxy-3-(3,4-dihydroxyphenyl) acrylic acid has demonstrated potent cardioprotective effects against cardiac injury in a rat model of heart failure. The compound was found to improve cardiac function, reduce the expression of proinflammatory cytokines, and decrease apoptosis in cardiac tissues, suggesting its potential for therapeutic applications in heart disease (Guo et al., 2020).
Immunoregulatory Mechanisms : (E)-phenethyl 3-(3,5-dihydroxy-4-isopropylphenyl) acrylate gel has been studied for its immunotherapeutic effects in a mouse model of allergic contact dermatitis. The compound was found to modulate the balance of Th1/Th2/Th17/Treg cell subsets, indicating its potential as a drug candidate for immune-related conditions (Bian et al., 2018).
Toxicological Evaluation : Studies on methacrylic acid copolymers have assessed their acute toxicity and biological reactivity, showing that these materials are devoid of any acute toxicity and adverse biological effects. This suggests the safety of using acrylic acid derivatives in biomedical applications, such as drug delivery systems or medical implants (Darvesh et al., 1999).
Adhesive Technologies in Dentistry : Acrylic acid and its derivatives have played a significant role in the development of adhesive dentistry. The evolution of acrylate-based materials has led to improvements in dental restorations, bonding agents, and denture base materials, highlighting the material's versatility and importance in dental applications (Staehle & Sekundo, 2021).
Developmental Toxicities : Inhalation exposure studies on various acrylates, including acrylic acid and ethyl acrylate, in rats during gestation have provided insights into the developmental toxicities of these compounds. The findings indicate that while there are maternal toxicity and fetal effects at high concentrations, these substances do not lead to increases in embryo/fetal mortality or malformations, suggesting a level of safety with controlled exposure (Saillenfait et al., 1999).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-3-(2-propan-2-yloxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c1-9(2)15-11-6-4-3-5-10(11)7-8-12(13)14/h3-9H,1-2H3,(H,13,14)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLQYLVIWICFVMT-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=CC=C1/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{(E)-2-cyano-3-[2-(trifluoromethyl)phenyl]-2-propenoyl}benzenecarbonitrile](/img/structure/B3038767.png)

![2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)benzenecarboxylic acid](/img/structure/B3038770.png)

![[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-[5-methyl-1-[4-(trifluoromethyl)phenyl]triazol-4-yl]methanone](/img/structure/B3038775.png)

![4-bromo-N-[2-(1-pyrrolidinyl)ethyl]-1H-pyrrole-2-carboxamide](/img/structure/B3038777.png)




![4-[(3,4-Dichlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B3038785.png)

![Butyl 4-[(2-chloropropanoyl)amino]benzoate](/img/structure/B3038787.png)